4-Benzyloxyphenylisocyanide

Catalog No.
S2809803
CAS No.
356533-74-9
M.F
C14H11NO
M. Wt
209.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxyphenylisocyanide

CAS Number

356533-74-9

Product Name

4-Benzyloxyphenylisocyanide

IUPAC Name

1-isocyano-4-phenylmethoxybenzene

Molecular Formula

C14H11NO

Molecular Weight

209.248

InChI

InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2

InChI Key

MOIWVJYGBWLIEW-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2

Solubility

not available

4-Benzyloxyphenylisocyanide is a specialized organic compound belonging to the isocyanide family, characterized by its unique functional group, which includes a carbon-nitrogen triple bond. The structure comprises a phenyl ring substituted with a benzyloxy group and an isocyanide functional group (-N≡C), making it notable for its potential applications in organic synthesis and medicinal chemistry. Isocyanides, including 4-Benzyloxyphenylisocyanide, are known for their diverse reactivity patterns and ability to participate in various chemical transformations, including multicomponent reactions and cycloadditions .

4-BOPI can be a respiratory irritant and may cause skin and eye irritation upon contact []. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

  • Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to form corresponding formamides. For instance, 4-Benzyloxyphenylisocyanide can be converted into 4-benzyloxyphenylformamide under acidic conditions .
  • Ugi Reaction: This multicomponent reaction allows for the synthesis of various complex molecules by combining an isocyanide with an amine, a carboxylic acid, and an aldehyde or ketone .
  • Cycloaddition Reactions: Isocyanides can participate in [4+1] cycloadditions with tetrazines, leading to the formation of stable cycloadducts .

The synthesis of 4-Benzyloxyphenylisocyanide can be achieved through several methods:

  • Dehydration of Formamides: A common method involves dehydrating N-substituted formamides using reagents such as phosphorus oxychloride or triphenylphosphine combined with iodine. This method has been shown to yield high amounts of isocyanides efficiently .
  • Hofmann Isocyanide Synthesis: This method utilizes chloroform and a strong base to convert primary amines into isocyanides. While typically effective for primary amines, it can be adapted for other substrates under specific conditions .
  • Silver Cyanide Route: Another approach includes the reaction of benzyl halides with silver cyanide, which can lead to the formation of benzyl isocyanide derivatives .

4-Benzyloxyphenylisocyanide has several applications in organic chemistry:

  • Building Block in Synthesis: It serves as a versatile intermediate in organic synthesis, particularly useful in constructing complex molecules through multicomponent reactions like the Ugi reaction .
  • Ligands in Organometallic Chemistry: Isocyanides are often used as ligands in coordination chemistry, facilitating various catalytic processes .
  • Potential Pharmaceutical

Several compounds share structural similarities with 4-Benzyloxyphenylisocyanide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzyl IsocyanideContains a benzyl group attached to -N≡CCommonly used in various organic reactions
Phenyl IsocyanideSimple phenyl group linked to -N≡CKnown for its stability and reactivity
2-IsocyanoethylbenzeneEthylene bridge between phenyl and -N≡CExhibits different reactivity due to ethylene

Uniqueness of 4-Benzyloxyphenylisocyanide

What sets 4-Benzyloxyphenylisocyanide apart from these similar compounds is its specific substitution pattern (benzyloxy group) on the phenyl ring, which may influence its reactivity and biological activity differently compared to simpler isocyanides like benzyl or phenyl isocyanide. This unique structure may also enhance its solubility and interaction capabilities within biological systems.

XLogP3

3.5

Dates

Modify: 2023-08-17

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